molecular formula C16H15N3OS B6099505 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B6099505
M. Wt: 297.4 g/mol
InChI Key: KNPXHMGUHQUUQO-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxamide group at the 2-position, substituted with a 2-ethylphenyl group. Thienopyridines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with various reagents. One common method includes the reaction with ortho-formylbenzoic acid, which leads to the formation of angular isoindole-6,12-diones . The reaction conditions often involve the use of toluene as a solvent and para-toluenesulfonic acid as a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available starting materials such as 2-aminothiophenes and acetoacetic ester. The reaction is typically carried out under heating with the presence of tin tetrachloride as a catalyst . The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypochlorite in different solvents.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include angular isoindole-6,12-diones and other substituted thienopyridine derivatives .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For example, it has been identified as a selective inhibitor of plasmodial glycogen synthase kinase-3 (PfGSK-3), which plays a role in the regulation of glycogen metabolism . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-10-6-3-4-8-12(10)19-15(20)14-13(17)11-7-5-9-18-16(11)21-14/h3-9H,2,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPXHMGUHQUUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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